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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ATTO 565 in single-
molecule Forster Resonance Energy Transfer (SmFRET) experiments. This document outlines
the key photophysical properties of ATTO 565, detailed experimental protocols for labeling and
imaging, and data analysis procedures to empower researchers in studying molecular
interactions and conformational dynamics at the single-molecule level.

Application Notes

Single-molecule FRET is a powerful biophysical technique that allows for the real-time
observation of conformational changes and intermolecular interactions of biomolecules.[1][2]
The choice of fluorophores is critical for the success of SmMFRET experiments, requiring dyes
that are bright, photostable, and possess high quantum yields.[3] ATTO 565, a rhodamine-
based dye, has emerged as a popular choice for smFRET studies due to its exceptional
photophysical characteristics.[4][5][6]

ATTO 565 exhibits strong absorption, a high fluorescence quantum yield, and excellent thermal
and photostability, making it well-suited for detecting the faint signals from individual molecules.
[4][5][6] Its N-hydroxysuccinimide (NHS) ester derivative allows for efficient and straightforward
labeling of primary amines on biomolecules such as proteins and nucleic acids.[4] When paired
with a suitable acceptor dye, such as ATTO 647N, ATTO 565 serves as an excellent donor for

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b12378661?utm_src=pdf-interest
https://www.benchchem.com/product/b12378661?utm_src=pdf-body
https://www.benchchem.com/product/b12378661?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5145784/
https://mediatum.ub.tum.de/doc/1378634/1378634.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3769523/
https://www.benchchem.com/product/b12378661?utm_src=pdf-body
https://www.benchchem.com/pdf/Atto_565_NHS_Ester_for_Single_Molecule_Spectroscopy_An_In_depth_Technical_Guide.pdf
https://www.mdpi.com/1420-3049/29/17/4243
https://www.preprints.org/manuscript/202407.0975/v1
https://www.benchchem.com/product/b12378661?utm_src=pdf-body
https://www.benchchem.com/pdf/Atto_565_NHS_Ester_for_Single_Molecule_Spectroscopy_An_In_depth_Technical_Guide.pdf
https://www.mdpi.com/1420-3049/29/17/4243
https://www.preprints.org/manuscript/202407.0975/v1
https://www.benchchem.com/pdf/Atto_565_NHS_Ester_for_Single_Molecule_Spectroscopy_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/product/b12378661?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378661?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

SMFRET experiments, enabling the investigation of a wide range of biological processes
including protein folding, enzyme kinetics, and receptor-ligand interactions.[1][7]

Key Advantages of ATTO 565 in smFRET:

e High Brightness and Quantum Yield: Ensures robust signal detection from single molecules.

[415](6]

» Excellent Photostability: Allows for longer observation times before photobleaching, enabling
the capture of slower dynamic processes.[4][8]

 Efficient Labeling Chemistry: The NHS ester functional group facilitates reliable conjugation
to biomolecules.[4]

e Good Spectral Overlap with Common Acceptors: Forms an efficient FRET pair with dyes like
ATTO 647N.[7]

Quantitative Data Summary

For successful SmFRET experiments, a thorough understanding of the fluorophore's properties
is essential. The following table summarizes the key photophysical properties of ATTO 565.

Property Value Reference(s)
Maximum Absorption (Aabs) 564 nm [4]
Maximum Emission (Afl) 590 nm [4][5]
Molar Extinction Coefficient

1.2 x 105 M-1cm-1 [4][6]
(emax)
Fluorescence Quantum Yield

90% [4][5]
(fl)
Fluorescence Lifetime (tfl) 4.0 ns [4]
Molecular Weight (NHS ester) 708.11 g/mol [4]

Experimental Protocols
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This section provides a detailed protocol for performing a typical SmMFRET experiment using
ATTO 565 as the donor fluorophore.

Labeling of Biomolecules with ATTO 565-NHS Ester

This protocol outlines the covalent attachment of ATTO 565-NHS ester to primary amine

groups (e.g., lysine residues) on a target protein.

Materials:

Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

ATTO 565-NHS ester

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Size-exclusion chromatography column (e.g., Sephadex G-25)

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-
10 mg/mL.

Prepare Dye Stock Solution: Dissolve ATTO 565-NHS ester in DMF or DMSO to a
concentration of 1-10 mg/mL immediately before use.

Labeling Reaction: Add a 5- to 15-fold molar excess of the reactive dye to the protein
solution while gently stirring.[8] The optimal dye-to-protein ratio may need to be determined
empirically for each protein.

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from
light.[8]

Purification: Separate the labeled protein from the unreacted dye using a pre-equilibrated
size-exclusion chromatography column. The first colored band to elute is the dye-protein
conjugate.[4]
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o Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at
280 nm (A280) and 564 nm (A564). The DOL can be calculated using the Beer-Lambert law.

[4]

Single-Molecule Imaging using Total Internal Reflection
Fluorescence (TIRF) Microscopy

This protocol describes the immobilization and imaging of dual-labeled biomolecules for
SMFRET analysis.

Materials:

ATTO 565 (donor) and ATTO 647N (acceptor) labeled biomolecule

o TIRF microscope with appropriate laser lines (e.g., 561 nm for ATTO 565) and emission
filters

e Sensitive camera (e.g., EMCCD)

e Glass coverslips

e Surface passivation reagents (e.g., PEG)

o Immobilization reagents (specific to the biomolecule, e.g., biotin-streptavidin)

e Imaging buffer (containing an oxygen scavenging system and a triplet-state quencher to
improve dye photostability)

Procedure:

o Surface Passivation: Clean a glass coverslip thoroughly and passivate the surface with PEG
to minimize non-specific binding of the labeled biomolecules.[4]

o Immobilization: Immobilize the dual-labeled biomolecules on the passivated surface at a low
density suitable for single-molecule imaging.[4]

e Microscope Setup: Mount the coverslip on the TIRF microscope.
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e Imaging:
o Excite the donor fluorophore (ATTO 565) with a 561 nm laser.[4]

o Simultaneously collect the fluorescence emission from both the donor and acceptor
channels using a dichroic mirror and appropriate emission filters.[4]

o Acquire a time series of images with the EMCCD camera.[4]
Data Analysis
Procedure:

« |dentify Single Molecules: Locate individual fluorescent spots corresponding to single dual-
labeled molecules.

o Extract Intensity Traces: Extract the fluorescence intensity time traces for the donor (ID) and
acceptor (IA) from each spot.

o Calculate FRET Efficiency: Calculate the apparent FRET efficiency (EFRET) for each time
point using the following equation:

o EFRET=IA/(ID + IA)[4]

e Analyze FRET Trajectories: Analyze the resulting FRET efficiency time trajectories to identify
distinct conformational states and their transition kinetics. Hidden Markov Modeling (HMM) is
a common approach for this analysis.[9]

Visualizations

The following diagrams illustrate the key workflows and principles involved in an sSmFRET
experiment.
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Caption: Principle of Forster Resonance Energy Transfer (FRET).
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Caption: Experimental workflow for a single-molecule FRET experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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